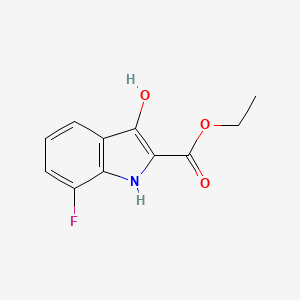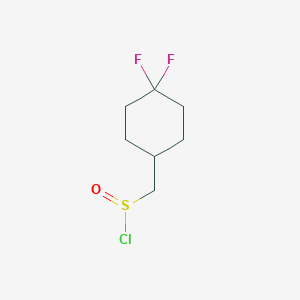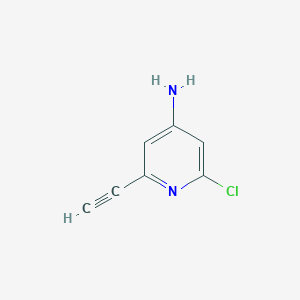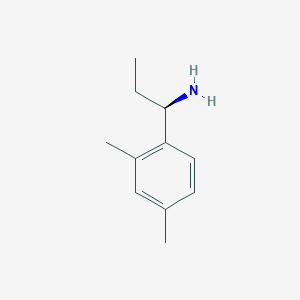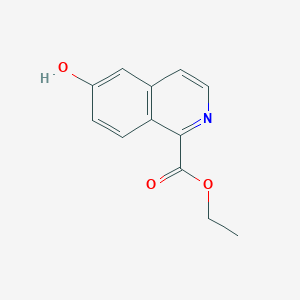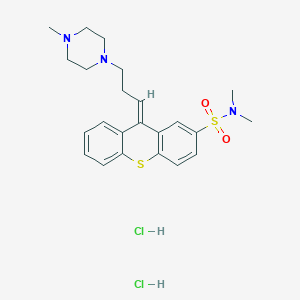
N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride is a complex organic compound known for its applications in various scientific fields. This compound is particularly noted for its use as an antipsychotic agent, with effects similar to those of phenothiazine antipsychotics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride involves multiple steps, starting from basic organic building blocks. The process typically includes:
Formation of the Thioxanthene Core: This step involves the cyclization of appropriate precursors to form the thioxanthene structure.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through sulfonation reactions.
Attachment of the Piperazine Moiety: The piperazine group is attached via nucleophilic substitution reactions.
Final Dimethylation: The final step involves the dimethylation of the nitrogen atoms to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Employed as an antipsychotic agent, similar to phenothiazine antipsychotics.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The compound exerts its effects primarily through interactions with neurotransmitter receptors in the brain. It targets dopamine receptors, thereby modulating neurotransmitter activity and exerting antipsychotic effects. The exact molecular pathways involved include inhibition of dopamine D2 receptors, which helps in reducing psychotic symptoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine Antipsychotics: Similar in structure and function, used for treating psychotic disorders.
Thioxanthene Derivatives: Other derivatives of thioxanthene also exhibit antipsychotic properties.
Uniqueness
N,N-Dimethyl-9-(3-(4-methylpiperazin-1-yl)propylidene)-9H-thioxanthene-2-sulfonamide dihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a thioxanthene core with a piperazine moiety and sulfonamide group makes it particularly effective as an antipsychotic agent.
Propriétés
Formule moléculaire |
C23H31Cl2N3O2S2 |
|---|---|
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
(9E)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C23H29N3O2S2.2ClH/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H/b19-8+;; |
Clé InChI |
SSRKPUYBAUMQED-ANOVGBNWSA-N |
SMILES isomérique |
CN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |
SMILES canonique |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


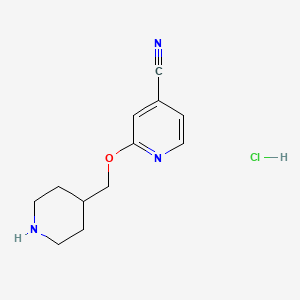


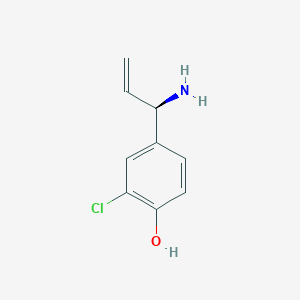
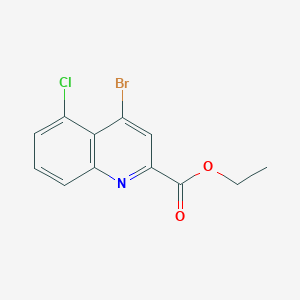
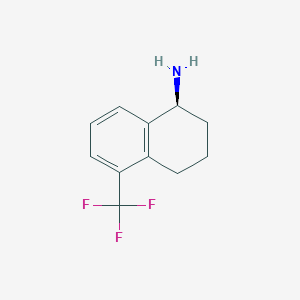
![(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
